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molecular formula C8H7NO2S B8327085 (5-(3-Thienyl)isoxazol-3-yl)methanol

(5-(3-Thienyl)isoxazol-3-yl)methanol

Cat. No. B8327085
M. Wt: 181.21 g/mol
InChI Key: NUMSNEOHPNYNGV-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 30 mg of (5-(3-thienyl)isoxazol-3-yl)methanol in 5 mL of dichloromethane, 84 mg of Dess-Martin periodinane was added under cooling with ice, and the mixture was stirred at room temperature for 1 hour 30 minutes. Thereto was further added 40 mg of Dess-Martin periodinane, and the mixture was stirred at room temperature for 1 hour 30 minutes. Diethyl ether was added to the reaction mixture, the insoluble substance was filtered off, and the solvent was distilled off under reduced pressure to obtain 30 mg of 5-(3-thienyl)isoxazole-3-carbaldehyde as a yellow solid.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[O:10][N:9]=[C:8]([CH2:11][OH:12])[CH:7]=2)=[CH:2]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C(OCC)C>ClCCl>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[O:10][N:9]=[C:8]([CH:11]=[O:12])[CH:7]=2)=[CH:2]1

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
S1C=C(C=C1)C1=CC(=NO1)CO
Name
Quantity
84 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the insoluble substance was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C=C(C=C1)C1=CC(=NO1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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